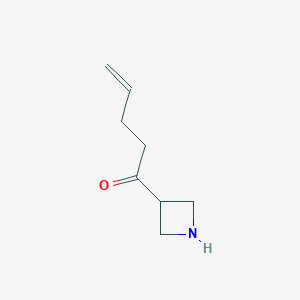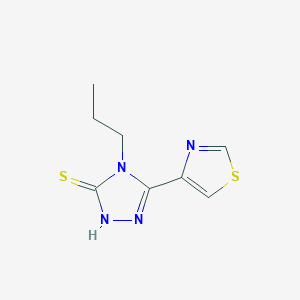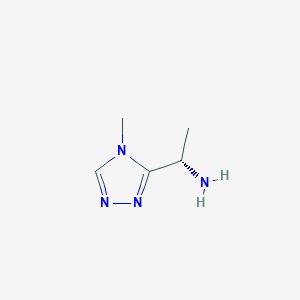
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group attached to the triazole ring and an amine group attached to an ethan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethan-1-amine Backbone: The final step involves the attachment of the ethan-1-amine backbone through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield corresponding oxides or hydroxylated derivatives.
Reduction: May produce reduced amine derivatives.
Substitution: Can lead to various substituted triazole derivatives.
Applications De Recherche Scientifique
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disruption of Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)propan-1-amine: Similar structure with a propan-1-amine backbone.
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)butan-1-amine: Similar structure with a butan-1-amine backbone.
(1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)pentan-1-amine: Similar structure with a pentan-1-amine backbone.
Uniqueness
The uniqueness of (1S)-1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its relatively simple structure allows for easy modification, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C5H10N4 |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(1S)-1-(4-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-8-7-3-9(5)2/h3-4H,6H2,1-2H3/t4-/m0/s1 |
Clé InChI |
DAVBTDJVFQZWRO-BYPYZUCNSA-N |
SMILES isomérique |
C[C@@H](C1=NN=CN1C)N |
SMILES canonique |
CC(C1=NN=CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


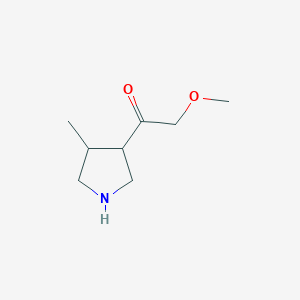
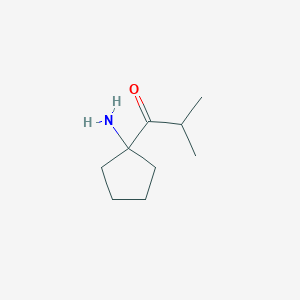
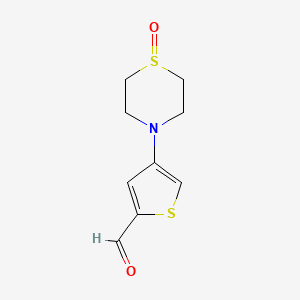
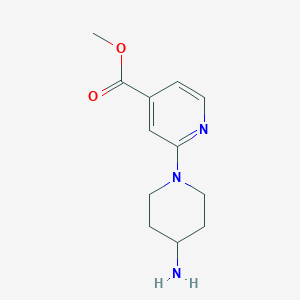

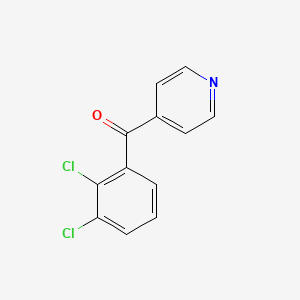

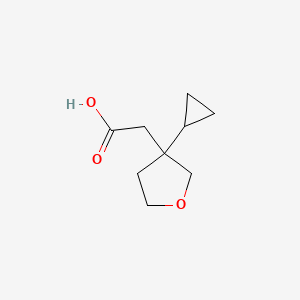
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
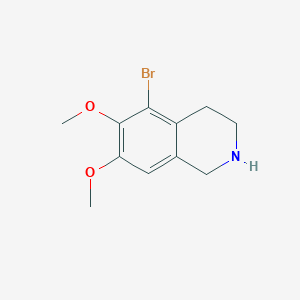
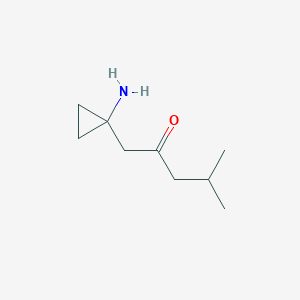
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
